molecular formula C26H26N4O4S B2680566 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1207017-61-5

4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2680566
CAS No.: 1207017-61-5
M. Wt: 490.58
InChI Key: IHWJLYLNHSTYKP-UHFFFAOYSA-N
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Description

4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a carbamate ester, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbamate ester would yield amines .

Scientific Research Applications

4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the carbamate ester can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide apart is the combination of its functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure

The compound features several functional groups, including an imidazole ring, a sulfanyl group, and a benzamide moiety. The structural formula can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action primarily involves the inhibition of specific enzymes and modulation of cell signaling pathways.

Key Biological Activities

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.
    • In vitro studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.
    • It has been tested in various cancer cell lines, showing potential for further development as an anticancer agent.

The biological activity of the compound is attributed to its ability to interact with key biomolecules:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, leading to inhibition of enzymatic activity.
  • Cell Signaling Modulation : The compound influences pathways involved in cell growth and apoptosis, potentially through the modulation of receptor interactions.

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of imidazole derivatives, including this compound. It was found to have MIC values ranging from 20–40 µM against S. aureus and 40–70 µM against E. coli .

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Another study focused on the anticancer effects of similar imidazole compounds, reporting that they induced cell cycle arrest and apoptosis in various cancer cell lines .

Properties

IUPAC Name

4-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-3-33-23-7-5-4-6-22(23)29-24(31)17-35-26-27-14-15-30(26)20-11-9-19(10-12-20)25(32)28-16-21-13-8-18(2)34-21/h4-15H,3,16-17H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWJLYLNHSTYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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